molecular formula C8H21ClN2S2 B099608 Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride CAS No. 17339-60-5

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride

Cat. No.: B099608
CAS No.: 17339-60-5
M. Wt: 244.9 g/mol
InChI Key: ZKRMYUINGCACQZ-UHFFFAOYSA-N
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Description

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is an organic sulfur compound with the molecular formula C8H22Cl2N2S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound appears as a white to almost white powder or crystalline solid and is known for its solubility in water, forming a nearly transparent solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride typically involves the reaction of 2-dimethylaminoethanethiol with an oxidizing agent to form the disulfide bond. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2(CH3)2NCH2CH2SH+Oxidizing Agent(CH3)2NCH2CH2S-SCH2CH2N(CH3)22 \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{SH} + \text{Oxidizing Agent} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{S-SCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 2(CH3​)2​NCH2​CH2​SH+Oxidizing Agent→(CH3​)2​NCH2​CH2​S-SCH2​CH2​N(CH3​)2​

The resulting disulfide compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the disulfide bond is further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced back to the corresponding thiol, 2-dimethylaminoethanethiol, using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride involves the formation and cleavage of disulfide bonds. In biological systems, it can act as a redox-active compound, participating in thiol-disulfide exchange reactions. These reactions are crucial in maintaining the redox balance within cells and can influence various cellular processes, including protein folding and signal transduction .

Comparison with Similar Compounds

    Cystamine Dihydrochloride: Similar in structure but lacks the dimethylamino groups.

    Bis(2-aminoethyl) Disulfide Dihydrochloride: Contains amino groups instead of dimethylamino groups.

    Bis(2-mercaptoethyl) Disulfide: Lacks the amino groups and is used primarily as a reducing agent.

Uniqueness: Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is unique due to the presence of dimethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring specific redox properties and solubility characteristics .

Properties

CAS No.

17339-60-5

Molecular Formula

C8H21ClN2S2

Molecular Weight

244.9 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C8H20N2S2.ClH/c1-9(2)5-7-11-12-8-6-10(3)4;/h5-8H2,1-4H3;1H

InChI Key

ZKRMYUINGCACQZ-UHFFFAOYSA-N

SMILES

CN(C)CCSSCCN(C)C.Cl.Cl

Canonical SMILES

CN(C)CCSSCCN(C)C.Cl

17339-60-5

Pictograms

Irritant; Environmental Hazard

Related CAS

1072-11-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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